molecular formula C13H17NO3 B13508429 Benzyl (1-hydroxypent-4-en-2-yl)carbamate

Benzyl (1-hydroxypent-4-en-2-yl)carbamate

Cat. No.: B13508429
M. Wt: 235.28 g/mol
InChI Key: GTBHYXMTBFLBJA-UHFFFAOYSA-N
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Description

Benzyl N-(1-hydroxypent-4-en-2-yl)carbamate is a compound belonging to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a benzyl group, a hydroxyl group, and a pent-4-en-2-yl group attached to the carbamate moiety. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(1-hydroxypent-4-en-2-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with N-(1-hydroxypent-4-en-2-yl)amine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .

Industrial Production Methods

Industrial production of carbamates often involves the use of catalytic processes to enhance efficiency and yield. For example, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions . This environmentally friendly approach is compatible with a wide range of amines, including aromatic and aliphatic substrates.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-hydroxypent-4-en-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the pent-4-en-2-yl group can be reduced to form a saturated alkyl chain.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Formation of benzyl N-(1-oxopent-4-en-2-yl)carbamate.

    Reduction: Formation of benzyl N-(1-hydroxypentyl)carbamate.

    Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(1-hydroxypent-4-en-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(1-hydroxypent-4-en-2-yl)carbamate involves the cleavage of the carbamate group under specific conditions, releasing the active amine. This process can be catalyzed by enzymes such as carbamate hydrolases. The released amine can then interact with molecular targets and pathways, exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(1-hydroxypent-4-en-2-yl)carbamate is unique due to the presence of both a benzyl group and a hydroxylated alkyl chain. This combination provides a balance of stability and reactivity, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

benzyl N-(1-hydroxypent-4-en-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-6-12(9-15)14-13(16)17-10-11-7-4-3-5-8-11/h2-5,7-8,12,15H,1,6,9-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBHYXMTBFLBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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